molecular formula C8H6BrNO2 B12094146 7-Bromo-5-hydroxyindolin-2-one

7-Bromo-5-hydroxyindolin-2-one

Cat. No.: B12094146
M. Wt: 228.04 g/mol
InChI Key: BOERTWCQBNVYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-5-hydroxy-indolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 7-bromo-5-hydroxy-indolin-2-one is of particular interest due to its unique chemical structure, which includes a bromine atom and a hydroxyl group attached to the indolin-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-hydroxy-indolin-2-one typically involves the bromination of 5-hydroxy-indolin-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indolin-2-one core in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of 7-bromo-5-hydroxy-indolin-2-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-hydroxy-indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-5-hydroxy-indolin-2-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit the function of certain enzymes by forming stable complexes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-5-hydroxy-indolin-2-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Biological Activity

7-Bromo-5-hydroxyindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a bromine atom at position 7 and a hydroxyl group at position 5 of the indoline framework. This unique substitution pattern contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Compound MIC (µg/mL) Activity
This compound0.78Anti-MRSA
Vancomycin0.78Anti-MRSA

Antiviral Activity

The compound has also shown potential as an antiviral agent. In vitro studies indicate that it can inhibit viral replication, particularly against HIV, by interfering with viral entry and replication processes .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for its potential role in preventing oxidative damage in cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer potential.
  • Interaction with Cellular Targets : The hydroxyl group enhances hydrogen bonding interactions with biological macromolecules, increasing its bioactivity.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative study highlighted the efficacy of this compound against resistant bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .
  • Antiviral Mechanism Exploration : Research focused on the antiviral properties revealed that the compound inhibits HIV replication at an early stage, suggesting multiple targets within the viral life cycle .
  • Oxidative Stress Reduction : Experimental data indicated that treatment with this compound significantly reduced markers of oxidative stress in cellular models, supporting its use in conditions associated with oxidative damage .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

7-bromo-5-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H6BrNO2/c9-6-3-5(11)1-4-2-7(12)10-8(4)6/h1,3,11H,2H2,(H,10,12)

InChI Key

BOERTWCQBNVYLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)O)Br)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.